![molecular formula C10H15N5O2 B1476259 5-(2-アジドエチル)-2-メチルヘキサヒドロ-1H-ピロロ[3,4-c]ピリジン-1,3(2H)-ジオン CAS No. 2097982-26-6](/img/structure/B1476259.png)

5-(2-アジドエチル)-2-メチルヘキサヒドロ-1H-ピロロ[3,4-c]ピリジン-1,3(2H)-ジオン

説明

5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C10H15N5O2 and its molecular weight is 237.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成における触媒作用

この化合物のアジドエチル側鎖は、特定の触媒の存在下で脱離基として作用することができ、複雑な分子の合成を促進します。 これは、窒素含有複素環が重要な医薬品や農薬の新しい合成経路の開発に特に役立ちます .

創薬

この化合物のコア構造は、ピラゾロピリジンに似ており、生物活性があることが知られています。 これは、抗菌、抗ウイルス、抗真菌、抗腫瘍活性を持つ可能性のある新規化合物の合成のための足場として使用できます .

酵素阻害研究

この化合物の構造は、特に癌細胞増殖に関与する酵素を標的とする酵素阻害研究の候補であることを示唆しています。 これは、新しい阻害剤の開発のためのリード化合物として役立つ可能性があります .

前立腺保護研究

この化合物の誘導体は合成され、特に良性前立腺肥大症(BPH)などのホルモン誘発性状態における前立腺保護特性について評価できます .

液晶研究

この化合物の分子構造は、液晶の分野におけるその用途を探求するために改変できます。 この研究は、ディスプレイ技術のための新しい材料の開発につながる可能性があります .

光線力学療法

この化合物のアジド基は、光線力学療法用の光増感剤を作成するために使用できます。光線力学療法は、癌を含むさまざまな医学的状態を治療するために、光増感剤薬を活性化するのに光を使用する治療方法です .

固体酸触媒開発

この化合物は、表面特性が向上した固体酸触媒を開発するために使用できます。これは、微細化学品や医薬品の生産のためのさまざまな化学反応において不可欠です .

分子ドッキングとモデリング

複雑な構造のため、この化合物は、分子ドッキングとモデリングの計算研究で使用して、他の分子との相互作用を予測できます。これは、薬物の設計や生化学的プロセスの理解において不可欠です .

作用機序

Target of action

Many compounds that contain a pyridine ring, like the one in the given compound, are known to interact with various biological targets. For instance, pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Mode of action

The exact mode of action would depend on the specific target. For TRK inhibitors, they typically bind to the kinase domain of the receptor, preventing its activation and subsequent downstream signaling .

Biochemical pathways

Again, this would depend on the specific target. In the case of TRKs, their activation triggers several signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Result of action

The result of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, TRK inhibitors can potentially halt the proliferation and differentiation of cells, which could be beneficial in treating conditions like cancer .

生化学分析

Biochemical Properties

5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, this compound interacts with other proteins involved in apoptosis and cell proliferation, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated significant antiproliferative activity . It induces apoptosis by activating caspase enzymes and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) . Furthermore, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione affects cell signaling pathways, such as the PI3K/Akt and Ras/Erk pathways, leading to altered gene expression and reduced cell survival . These cellular effects make it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound interacts with other proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax, modulating their activity and promoting cell death . The ability of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione to target multiple molecular pathways underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione maintains its efficacy over time, making it suitable for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects

Metabolic Pathways

5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy . Understanding the transport and distribution of this compound is essential for developing targeted delivery strategies and improving its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its efficacy

特性

IUPAC Name |

5-(2-azidoethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-14-9(16)7-2-4-15(5-3-12-13-11)6-8(7)10(14)17/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXOXPBBBHBUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CCN(CC2C1=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

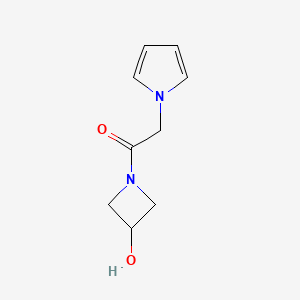

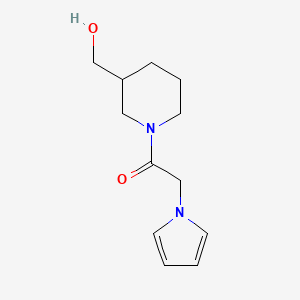

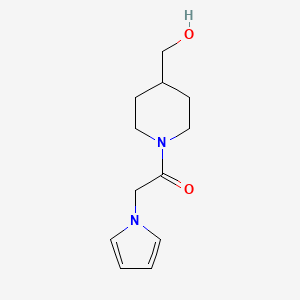

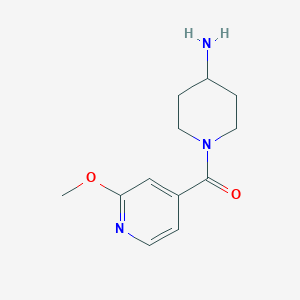

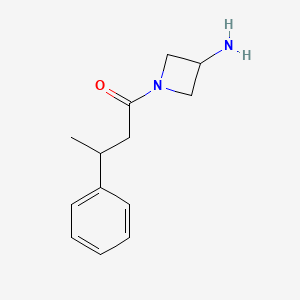

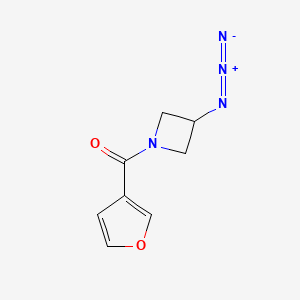

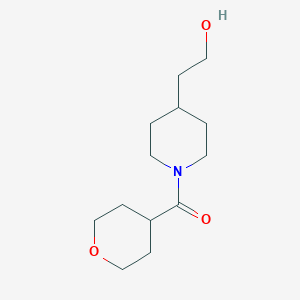

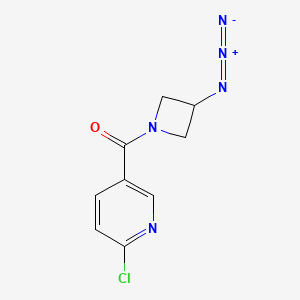

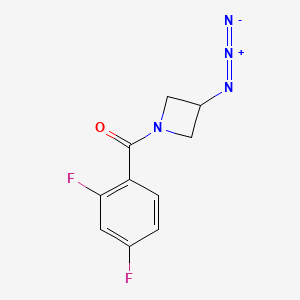

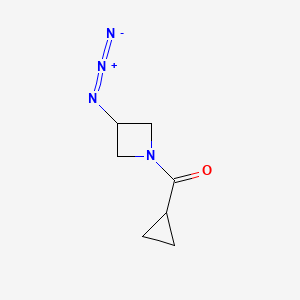

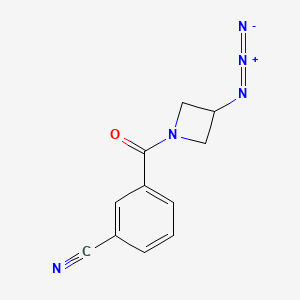

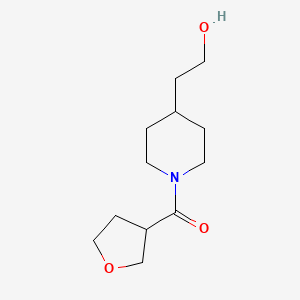

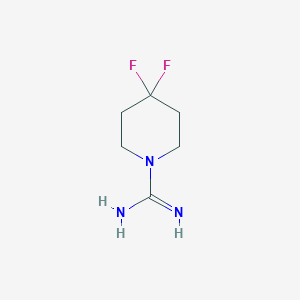

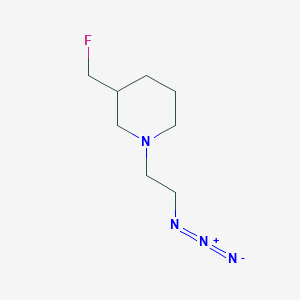

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。